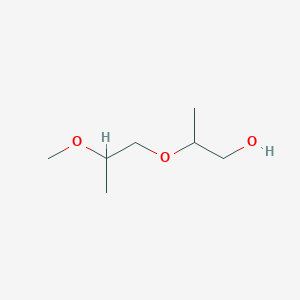
2-(2-methoxypropoxy)propan-1-ol
Cat. No. B081100
Key on ui cas rn:
13588-28-8
M. Wt: 148.2 g/mol
InChI Key: CUDYYMUUJHLCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06531257B2
Procedure details


A slurry obtained by mixing 37.3 g of borosilicate glass powder, 24.9 g of alumina powder, 6.2 g of copolymer (weight average molecular weight=50,000) having a methacrylic acid/methyl methacrylate copolymerization ratio of 25/75 by weight, 3.1 g of ethanol and 0.5 g of dipropylene glycol monomethyl ether was formed in a sheet by the doctor blade method, and then dried at 100° C. for 1 hour to obtain a ceramic green sheet having a thickness of 30 μm.
[Compound]
Name
copolymer
Quantity
6.2 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=O)[C:2](C)=[CH2:3].[C:7]([O:12]C)(=O)[C:8]([CH3:10])=C.[CH2:14]([OH:16])C>>[CH3:14][O:16][CH:8]([CH2:7][O:12][CH:2]([CH2:1][OH:6])[CH3:3])[CH3:10] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
copolymer
|
|
Quantity
|
6.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O.C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A slurry obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C)COC(C)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
